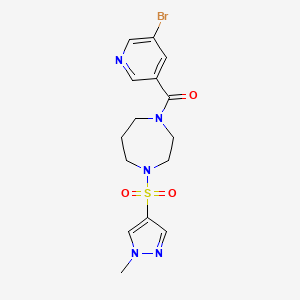

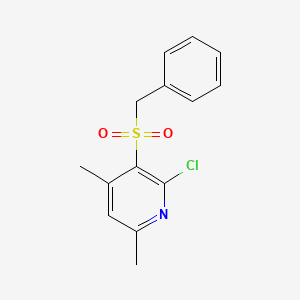

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

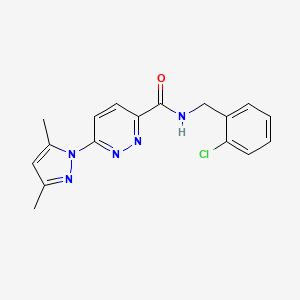

The compound “3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a benzylsulfonyl group, a chlorine atom, and two methyl groups .

Molecular Structure Analysis

The molecular structure of a similar compound, 3-benzylsulfonyl-7-diethylaminocoumarin, has been confirmed by X-ray crystal analysis . This might suggest that a similar method could be used to analyze the structure of “3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine”.Chemical Reactions Analysis

Sulfonyl compounds, such as the benzylsulfonyl group in this compound, are known to participate in various chemical reactions. For example, they can undergo oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like color, density, hardness, solubility, and reactivity . Without specific information on “3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine”, it’s difficult to provide an accurate analysis of its properties.Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine and its derivatives are primarily used in the pharmaceutical industry for the synthesis of complex organic compounds. A notable application involves the development of a two-step pharmaceutical manufacturing process for large-scale preparation of certain compounds from commercially available materials. For instance, a benzylpurine free base was prepared by benzylation of 6-chloro-9H-purin-2-amine with a related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The process demonstrated the importance of using this compound class for manufacturing pharmaceuticals with high purity and yield under controlled conditions (Shi et al., 2015).

Chemical Synthesis and Green Chemistry

This compound class is also significant in chemical synthesis, particularly in the modified synthesis of intermediate compounds like Dexlansoprazole. The process involves several steps, such as N-oxidation of 2,3-lutidine, one-pot synthesis of certain pyridine-N-oxides, and their subsequent transformations. This synthesis route is especially valued in green chemistry due to its efficiency and minimized waste production, demonstrating the compound's role in developing more sustainable chemical processes (Gilbile et al., 2017).

Crystallography and Molecular Interactions

The derivatives of 3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine are used in crystallography to study molecular interactions and structures. For example, research involving pyrimethamine and aminopyrimidine derivatives, which are biologically important, utilized these compounds to investigate hydrogen-bonded bimolecular ring motifs and their interactions with sulfonate and carboxylate groups. This research provides valuable insights into the molecular structures and interaction patterns of biologically relevant compounds (Balasubramani et al., 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzylsulfonyl-2-chloro-4,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-8-11(2)16-14(15)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJYBNQXEVKOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)

![3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2602535.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2602544.png)

![4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde](/img/structure/B2602546.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2602550.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)